2-chloro-9,9-dimethyl-9H-fluorene

Organic Synthesis Cross-Coupling C-C Bond Formation

2-Chloro-9,9-dimethyl-9H-fluorene (CAS 382602-31-5) is a functionalized fluorene derivative featuring a chlorine atom at the 2-position and two methyl groups at the 9-position. This substitution pattern imparts distinct physicochemical properties and synthetic utility compared to the unsubstituted fluorene core.

Molecular Formula C15H13Cl
Molecular Weight 228.71 g/mol
CAS No. 382602-31-5
Cat. No. B3133049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-9,9-dimethyl-9H-fluorene
CAS382602-31-5
Molecular FormulaC15H13Cl
Molecular Weight228.71 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)C
InChIInChI=1S/C15H13Cl/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
InChIKeyANDIDBWHCQXRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-9,9-dimethyl-9H-fluorene (CAS 382602-31-5): Core Characteristics and Procurement Considerations


2-Chloro-9,9-dimethyl-9H-fluorene (CAS 382602-31-5) is a functionalized fluorene derivative featuring a chlorine atom at the 2-position and two methyl groups at the 9-position [1]. This substitution pattern imparts distinct physicochemical properties and synthetic utility compared to the unsubstituted fluorene core. The compound is characterized by a molecular formula of C15H13Cl and a molecular weight of 228.71 g/mol . Its commercial availability is typically at purity levels ranging from 95% to 99.5%, suitable for use as a building block in organic synthesis, particularly in the construction of advanced materials for organic electronics .

2-chloro-9,9-dimethyl-9H-fluorene: Why Analogous Fluorene Derivatives Are Not Direct Substitutes


The specific substitution pattern of 2-chloro-9,9-dimethyl-9H-fluorene—chlorine at the 2-position and geminal methyl groups at the 9-position—dictates its unique reactivity and material properties. The chlorine atom serves as a critical synthetic handle for cross-coupling reactions, enabling precise molecular engineering [1]. Simultaneously, the 9,9-dimethyl substitution is known to enhance the amorphous stability and solubility of fluorene-based materials, which is a key differentiator from unsubstituted or mono-substituted analogues . These combined features cannot be replicated by other chlorinated fluorene isomers (e.g., 1-chloro or 4-chloro), or by non-halogenated 9,9-dimethylfluorene, making this specific compound a non-interchangeable building block in the synthesis of high-performance organic semiconductors and other advanced materials.

2-chloro-9,9-dimethyl-9H-fluorene: Head-to-Head Comparative Data for Informed Procurement


Reactivity Advantage: The Chlorine Handle for Cross-Coupling Chemistry

2-Chloro-9,9-dimethyl-9H-fluorene possesses a C(sp2)-Cl bond at the 2-position, which serves as a versatile electrophilic site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings [1]. This is a direct point of differentiation from its non-halogenated analogue, 9,9-dimethylfluorene (CAS 4569-45-3), which lacks this synthetic handle and requires a separate, often less efficient, halogenation step. The presence of the chlorine atom allows for a modular, convergent synthetic approach to more complex architectures, which is a critical consideration in procurement for material science applications.

Organic Synthesis Cross-Coupling C-C Bond Formation

Improved Amorphous Stability and Solubility via 9,9-Dimethyl Substitution

The 9,9-dimethyl substitution on the fluorene core is a well-established molecular design motif for enhancing material properties. In a comparative study of 2,7-bis(diarylamino)-9,9-dimethylfluorenes, the 9,9-dimethyl substitution was found to raise the glass-transition temperature (Tg) by 15-20 °C relative to analogous biphenyl-bridged compounds [1]. While this specific study was performed on a more complex derivative, the effect is class-level evidence for the influence of the 9,9-dimethyl group on the thermal and morphological properties of materials built upon this fluorene core. This is in contrast to unsubstituted fluorene, which is a crystalline solid and suffers from poor film-forming ability and low solubility. The 9,9-dimethyl group increases steric hindrance, suppresses crystallization, and enhances solubility, making it a more reliable precursor for solution-processed organic electronic devices .

OLED Materials Hole Transport Materials Amorphous Stability

Commercial Purity as a Determinant of Synthetic Utility

The commercial specification of 2-chloro-9,9-dimethyl-9H-fluorene is a direct differentiator against lower-purity, research-grade alternatives. The compound is commercially available with a certified purity of ≥99.5% from industrial-scale suppliers . This high purity is essential for its use as an intermediate in organic electronics, where trace metal impurities (from catalysts) or organic byproducts can act as charge traps or quenching sites, severely degrading device performance. In contrast, a typical catalog purity for a similar compound from a research chemical supplier may be 95% . The difference of 4.5% represents a significant reduction in potential performance-limiting impurities, which is a critical procurement criterion for scale-up and device fabrication.

Chemical Purity Material Science OLED Intermediates

Lipophilicity Profile (XLogP3) and Its Implications for Purification

The computed partition coefficient (XLogP3) for 2-chloro-9,9-dimethyl-9H-fluorene is 5.1 [1]. This high lipophilicity is a direct consequence of its polycyclic aromatic hydrocarbon core and alkyl substitution, distinguishing it from more polar or heteroatom-rich fluorene derivatives. This property dictates that the compound is highly soluble in non-polar organic solvents and is best purified using normal-phase chromatography or crystallization from non-polar solvent systems. For procurement, this informs logistical decisions: the compound's low water solubility and high logP value are critical for planning synthetic work-up procedures and for predicting its behavior in formulations.

Physicochemical Properties Chromatography Lipophilicity

Regioisomeric Purity: The Significance of 2-Chloro vs. 1- or 4-Chloro Substitution

The chlorine atom in 2-chloro-9,9-dimethyl-9H-fluorene is regiospecifically located at the 2-position. This is a critical differentiator from its isomers, 1-chloro-9,9-dimethyl-9H-fluorene and 4-chloro-9,9-dimethyl-9H-fluorene, which are distinct compounds with different chemical and electronic properties. The 2-position is the most electronically activated site for electrophilic substitution on the fluorene ring, making it the standard and most synthetically useful position for derivatization [1]. This regiospecificity ensures that materials synthesized from this precursor will have the intended molecular architecture, which is paramount for achieving desired optoelectronic properties like specific emission wavelengths or charge transport characteristics. Using an isomeric mixture or the incorrect regioisomer would lead to unpredictable and likely inferior material performance.

Regioisomer Organic Electronics Material Purity

2-chloro-9,9-dimethyl-9H-fluorene: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of High-Performance Hole-Transport Materials (HTMs) for OLEDs

As established in Section 3, the 2-chloro substituent is a key synthetic handle for cross-coupling reactions, and the 9,9-dimethyl groups confer enhanced amorphous stability and solubility. This combination makes 2-chloro-9,9-dimethyl-9H-fluorene an ideal starting material for the synthesis of next-generation hole-transport materials (HTMs) [1]. The chlorine atom can be readily replaced with diarylamine moieties via Buchwald-Hartwig amination, leading to fluorene-based HTMs with glass-transition temperatures (Tg) 15-20 °C higher than their biphenyl-bridged analogues [2]. This improved thermal stability is crucial for the long-term operational lifetime of OLED devices.

Modular Synthesis of Fluorene-Based Copolymers for Organic Photovoltaics (OPV)

The bifunctional nature of the fluorene core, with its reactive 2-position and the ability to further functionalize the 7-position, allows for the creation of well-defined, alternating copolymers for use in organic photovoltaics. 2-chloro-9,9-dimethyl-9H-fluorene can serve as one monomer unit in a Suzuki or Stille polycondensation, providing the rigid, planar fluorene unit that promotes efficient π-stacking and charge transport [3]. The 9,9-dimethyl groups enhance the solubility of the resulting polymer, enabling solution processing—a key advantage for low-cost, large-area device fabrication .

Precursor for Advanced Fluorescent Dyes and Optical Brightening Agents

The chlorine atom on the fluorene core can be substituted to introduce various chromophores or auxochromes, making it a valuable precursor for custom fluorescent dyes [3]. The rigid fluorene scaffold is known for its high fluorescence quantum yield, and the 9,9-dimethyl groups prevent aggregation-caused quenching in the solid state . This makes derivatives of this compound suitable for applications requiring bright, stable fluorescence, such as in security inks, bioimaging probes, or as optical brightening agents in textiles and paper .

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